6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride
Overview
Description
6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is a chemical compound with the molecular formula C6H9N3O2. It is a derivative of uracil, a component of RNA, and is used in various scientific research applications. This compound is known for its potential biological activity and is studied for its applications in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
It’s known that this compound is used as a reagent in the synthesis of new pyrimidine and caffeine derivatives .
Mode of Action
It’s known that the compound’s structure, particularly its amino group, has a certain nucleophilic property, which can react with aldehyde compounds to produce corresponding imine derivatives .
Biochemical Pathways
It’s used in the synthesis of new pyrimidine and caffeine derivatives, which suggests it may influence pathways related to these compounds .
Result of Action
It’s known that the resulting 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles are moderately likely to exhibit activity as apoptosis agonists .
Action Environment
To maintain its stability, it generally needs to be kept in an inert gas atmosphere .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reaction: One common method involves the condensation of guanidine with ethyl acetoacetate in the presence of a catalyst.
Hydrolysis: Another method involves the hydrolysis of a suitable precursor, such as a substituted pyrimidinone derivative.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving controlled reaction conditions to ensure purity and yield. The process may involve the use of reactors, temperature control, and purification steps to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.
Reduction Products: Reduced forms of the compound, such as amines.
Substitution Products: Derivatives with different functional groups, such as halogenated compounds.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis and as a building block for the preparation of more complex molecules. Biology: It is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays. Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of diseases and as a precursor for pharmaceuticals. Industry: It is used in the production of various chemicals and materials, including its application in the development of new materials and technologies.
Comparison with Similar Compounds
Uracil: A naturally occurring nucleobase in RNA.
Thymine: Another nucleobase found in DNA.
Cytosine: A nucleobase that pairs with guanine in nucleic acids.
Uniqueness: 6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is unique due to its specific structural modifications, which can impart different biological activities compared to its natural counterparts
Properties
IUPAC Name |
6-amino-1,5-dimethylpyrimidine-2,4-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-3-4(7)9(2)6(11)8-5(3)10;/h7H2,1-2H3,(H,8,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTGQUIKUPEPKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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